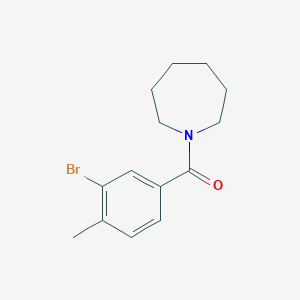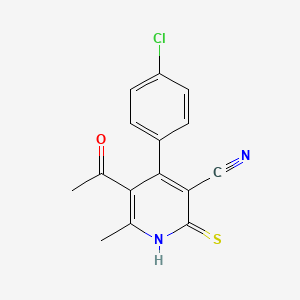![molecular formula C17H19NO3S B5705688 methyl 4-ethyl-5-methyl-2-[(phenylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5705688.png)
methyl 4-ethyl-5-methyl-2-[(phenylacetyl)amino]-3-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-ethyl-5-methyl-2-[(phenylacetyl)amino]-3-thiophenecarboxylate, commonly known as MET, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. This compound is a member of the thiophene family and is known for its unique molecular structure that allows it to interact with the biological systems of the human body.
Mecanismo De Acción
The mechanism of action of MET is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. MET has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. This inhibition of HDACs has been shown to have a positive effect on the immune system and may contribute to the anti-cancer properties of MET.
Biochemical and Physiological Effects:
MET has been shown to have a variety of biochemical and physiological effects on the body. It has been shown to inhibit the production of pro-inflammatory cytokines, which are molecules that play a key role in the inflammatory response. This inhibition of cytokine production has been shown to have a positive effect on the immune system and may contribute to the anti-inflammatory properties of MET. MET has also been shown to induce apoptosis, or programmed cell death, in cancer cells. This has led to its potential use as an anti-cancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MET has several advantages as a compound for lab experiments. It is relatively easy to synthesize, and its purity and yield can be easily controlled. It is also stable under a wide range of conditions, making it easy to handle and store. However, there are also some limitations to its use in lab experiments. MET is a relatively new compound, and its mechanism of action is not fully understood. This makes it difficult to design experiments that can accurately measure its effects. In addition, its potential therapeutic properties have not been fully explored, and further research is needed to fully understand its potential uses.
Direcciones Futuras
There are several future directions for the research on MET. One direction is to further explore its potential use as an anti-inflammatory and immunomodulatory agent. This could involve studying its effects on different types of immune cells and cytokines. Another direction is to investigate its potential use as an anti-cancer agent. This could involve studying its effects on different types of cancer cells and tumors. Finally, there is potential for the development of MET-based drugs for the treatment of neurological disorders. This could involve studying its effects on different types of neurons and neurotransmitters. Overall, the potential uses of MET in scientific research are vast, and further research is needed to fully understand its therapeutic properties.
Métodos De Síntesis
The synthesis of MET involves the reaction of ethyl 4-methyl-3-oxobutanoate with thiophene-2-carboxylic acid, followed by the reaction of the resulting intermediate with phenylacetyl chloride. The final product is obtained through the reaction of the intermediate with methylamine. This process has been reported in various research articles and has been shown to yield high purity and yield of MET.
Aplicaciones Científicas De Investigación
MET has been studied extensively for its potential therapeutic properties in various fields of scientific research. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. MET has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. In addition, it has been shown to have a positive effect on the immune system, making it a potential candidate for the development of immunomodulatory drugs.
Propiedades
IUPAC Name |
methyl 4-ethyl-5-methyl-2-[(2-phenylacetyl)amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S/c1-4-13-11(2)22-16(15(13)17(20)21-3)18-14(19)10-12-8-6-5-7-9-12/h5-9H,4,10H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYDZQMGEMBRRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)OC)NC(=O)CC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-ethyl-5-methyl-2-[(phenylacetyl)amino]thiophene-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5705611.png)
![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5705618.png)
![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-thiophenecarboxamide](/img/structure/B5705620.png)
![1-[2-(3-methoxyphenoxy)ethyl]pyrrolidine](/img/structure/B5705626.png)
![2-hydroxy-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]-2-phenylacetohydrazide](/img/structure/B5705635.png)



![5-methyl-2-{[(2-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5705676.png)



![2-[(2-aminophenyl)thio]-N-1,3-benzodioxol-5-ylacetamide](/img/structure/B5705698.png)
